molecular formula C134H227N35O32 B13913244 Transportan

Transportan

Numéro de catalogue: B13913244
Poids moléculaire: 2840.5 g/mol
Clé InChI: PBKWZFANFUTEPS-CWUSWOHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Transportan is a 27-residue chimeric cell-penetrating peptide (CPP) derived from the N-terminal fragment of galanin and the C-terminal fragment of mastoparan, linked via a lysine residue . Its amphiphilic structure enables efficient cellular uptake through interactions with lipid bilayers and induction of membrane perturbations. This compound exhibits broad applications in delivering nucleic acids, proteins, and nanoparticles into cells, often via macropinocytosis . A truncated analog, this compound 10 (TP10), retains cell-penetrating properties but with altered pharmacokinetics and reduced cytotoxicity .

Propriétés

Formule moléculaire

C134H227N35O32

Poids moléculaire

2840.5 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C134H227N35O32/c1-25-74(17)108(132(199)157-91(111(142)178)51-67(3)4)168-121(188)90(42-32-36-50-138)155-119(186)89(41-31-35-49-137)154-114(181)79(22)150-123(190)94(54-70(9)10)158-115(182)78(21)146-113(180)77(20)149-122(189)93(53-69(7)8)159-116(183)80(23)148-118(185)88(40-30-34-48-136)156-124(191)95(55-71(11)12)162-128(195)101(61-104(141)174)165-133(200)109(75(18)26-2)167-120(187)87(39-29-33-47-135)151-106(176)65-145-117(184)92(52-68(5)6)160-125(192)96(56-72(13)14)161-127(194)98(58-82-43-45-84(172)46-44-82)153-107(177)64-144-112(179)76(19)147-131(198)102(66-170)166-129(196)100(60-103(140)173)163-126(193)97(57-73(15)16)164-134(201)110(81(24)171)169-130(197)99(152-105(175)62-139)59-83-63-143-86-38-28-27-37-85(83)86/h27-28,37-38,43-46,63,67-81,87-102,108-110,143,170-172H,25-26,29-36,39-42,47-62,64-66,135-139H2,1-24H3,(H2,140,173)(H2,141,174)(H2,142,178)(H,144,179)(H,145,184)(H,146,180)(H,147,198)(H,148,185)(H,149,189)(H,150,190)(H,151,176)(H,152,175)(H,153,177)(H,154,181)(H,155,186)(H,156,191)(H,157,199)(H,158,182)(H,159,183)(H,160,192)(H,161,194)(H,162,195)(H,163,193)(H,164,201)(H,165,200)(H,166,196)(H,167,187)(H,168,188)(H,169,197)/t74-,75-,76-,77-,78-,79-,80-,81+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-,110-/m0/s1

Clé InChI

PBKWZFANFUTEPS-CWUSWOHSSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN

SMILES canonique

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Transportan is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive groups.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the full peptide sequence is assembled.

    Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production of this compound may involve large-scale peptide synthesizers and purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Transportan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reactions: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation of methionine residues results in methionine sulfoxide .

Mécanisme D'action

Transportan exerts its effects by penetrating cell membranes through a process that is not fully understood but is believed to involve both direct translocation and endocytosis. Once inside the cell, this compound can deliver its cargo to various intracellular targets. The peptide’s ability to interact with and disrupt lipid bilayers is a key aspect of its mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cell-Penetrating Peptides

Cellular Uptake Efficiency

Transportan demonstrates superior cellular influx compared to cationic CPPs like Tat (48–60), R9, and penetratin. Quantitative studies using concentration-normalized influx responses (CP-response) rank CPPs as follows: Tat 48–60 < R9 < penetratin < pVEC < TP10 < MAP < this compound .

  • This compound vs. TP10 : this compound exhibits 2–3× higher cellular influx than TP10 in multiple cell lines (HeLa, A549, CHO) due to its longer sequence and stronger membrane interactions .
  • This compound vs. Tat/pVEC : In HepG2 cells, this compound achieves 5–10× higher uptake of fluorescently labeled cargo (e.g., eGFP) compared to Tat and penetratin .

Table 1: Cellular Uptake Efficiency of Selected CPPs

CPP Relative CP-Response HepG2 Uptake (eGFP)
This compound 2.744 (highest) 95% fluorescence intensity
TP10 1.202 60%
MAP 1.890 85%
pVEC 1.500 70%
Penetratin 0.450 50%
Tat 48–60 0.001 (lowest) 30%
Mechanism of Entry
  • This compound: Utilizes receptor-dependent macropinocytosis and induces transient membrane pores in lipid bilayers . Its amphiphilic helix facilitates deep insertion into membranes, causing graded dye leakage from vesicles .
  • TP10: Shares macropinocytosis dependence but exhibits faster dissociation from membranes, reducing cytotoxicity .
  • Tat/Penetratin : Primarily use endocytosis with minimal membrane disruption, leading to slower cargo release .
Blood-Brain Barrier (BBB) Penetration

This compound analogs (TP10, TP10-2) show negligible BBB influx (0.5–1.2 µL/g·min), whereas pVEC, SynB3, and Tat achieve 4.7–6.0 µL/g·min . This limits this compound’s utility in CNS drug delivery compared to Tat or pVEC.

Cytotoxicity and Cargo Delivery
  • Cytotoxicity : this compound disrupts cellular redox balance and depletes purine/pyrimidine pools more severely than Tat or MAP . TP10 reduces toxicity by 40% while maintaining 70% delivery efficiency .
  • Cargo Efficiency : this compound delivers cargo 2× faster than Tat and 1.5× faster than penetratin. However, MAP outperforms this compound in speed and efficiency for small molecules .

Table 2: Toxicity and Delivery Kinetics

CPP Cytotoxicity (IC50, µM) Cargo Delivery Half-Time (min)
This compound 15.2 8.5
TP10 25.4 10.2
MAP 50.0 5.0
Penetratin 35.0 12.0
Tat 45.0 15.0
Structural and Functional Modifications
  • Lysine Substitutions : Enhance antibacterial activity but increase cytotoxicity (e.g., TP10 analogs) .
  • Proline Insertions : Reduce helicity and membrane interaction, lowering antimicrobial efficacy .
  • Biotinylation : Improves tissue distribution in cancer models but complicates endosomal escape .

Key Research Findings

  • Nanoparticle Delivery: this compound stimulates bystander internalization of nanoparticles via macropinocytosis without direct binding, a unique feature absent in Tat or penetratin .
  • Antimicrobial Activity : this compound analogs disrupt bacterial membranes and bind DNA, achieving MIC values of 4–8 µg/mL against multidrug-resistant strains .
  • Metabolomic Impact: this compound significantly alters cellular energy metabolism, a trait less pronounced in other CPPs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.